molecular formula C27H28N6O2 B12386232 Shp2-IN-19

Shp2-IN-19

Cat. No.: B12386232
M. Wt: 468.5 g/mol
InChI Key: XQGWBLQMOKYLFS-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shp2-IN-19 is a potent inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a critical role in various cellular processes, including cell growth, differentiation, migration, and survival. It is involved in multiple signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. This compound has shown promise in cancer research due to its ability to inhibit SHP2 activity, making it a potential therapeutic agent for various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides .

Scientific Research Applications

Shp2-IN-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.

    Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell growth, differentiation, and migration.

    Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant SHP2 activity, such as lung adenocarcinoma and breast cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.

Mechanism of Action

Shp2-IN-19 exerts its effects by binding to the active site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The molecular targets of this compound include receptor tyrosine kinases and other proteins involved in the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By blocking SHP2 activity, this compound can reduce tumor growth and enhance the efficacy of other anticancer therapies .

Comparison with Similar Compounds

Shp2-IN-19 is unique among SHP2 inhibitors due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of potency, selectivity, and potential for therapeutic application, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C27H28N6O2

Molecular Weight

468.5 g/mol

IUPAC Name

(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1

InChI Key

XQGWBLQMOKYLFS-RUZDIDTESA-N

Isomeric SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7

Origin of Product

United States

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